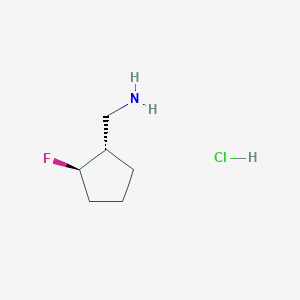
4-Butanoylphenylboronic acid, pinacol ester
Übersicht
Beschreibung
4-Butanoylphenylboronic acid, pinacol ester is a boronic acid derivative that is widely used in various scientific experiments due to its unique properties. It is also known as boronate ester .
Synthesis Analysis
The synthesis of boronic esters like this compound often involves metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .
Molecular Structure Analysis
The molecular formula of this compound is C16H23BO3. The planarity of the oxygen-boron-oxygen motif in the pinacol boronic ester group plays an important role in minimizing steric interactions .
Wissenschaftliche Forschungsanwendungen
Phosphorescence Properties
Arylboronic esters, such as 4-butanoylphenylboronic acid pinacol ester, exhibit long-lived room-temperature phosphorescence in the solid state, challenging the general notion that phosphorescent organic molecules require heavy atoms or carbonyl groups. Theoretical calculations suggest that the phosphorescence of these compounds is due to an out-of-plane distortion at the boron moiety in the excited state, influenced by solid-state molecular packing rather than the patterns and numbers of boron substituents on the aryl units (Shoji et al., 2017).
H2O2-Cleavable Poly(ester-amide)s
4-Butanoylphenylboronic acid pinacol ester has been utilized in the synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization. These polymers, integrated with phenylboronic acid ester in their backbone, demonstrate controlled degradation in response to H2O2, highlighting their potential as H2O2-responsive delivery vehicles (Cui et al., 2017).
Suzuki Coupling Reactions
The compound is instrumental in Suzuki coupling reactions, a cornerstone method in organic synthesis for creating carbon-carbon bonds. It reacts smoothly with aryl halides to yield substituted terphenyls, demonstrating its versatility and efficiency in forming complex organic structures (Chaumeil et al., 2002).
Polymer Synthesis and Functionalization
In polymer science, 4-butanoylphenylboronic acid pinacol ester serves as a building block for creating polymers with tailored properties. For instance, it has been used to synthesize chromophore-containing perfluorocyclobutyl (PFCB) polymers with high thermal stability and tailored light emission, illustrating its utility in advanced material design (Neilson et al., 2007).
Catalyst-Transfer Polymerization
Additionally, 4-butanoylphenylboronic acid pinacol ester is used in catalyst-transfer Suzuki-Miyaura condensation polymerization to synthesize π-conjugated polymers with boronate-terminated ends. This method allows for the creation of high-molecular-weight polymers with unique end functionalities, expanding the toolbox for polymer chemists (Nojima et al., 2016).
Wirkmechanismus
Target of Action
4-Butanoylphenylboronic acid, pinacol ester, also known as a boronate ester, is primarily used in metal-catalyzed carbon-carbon (C-C) bond formation reactions . The primary targets of this compound are the organic groups involved in these reactions .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura (SM) coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction leads to the formation of new C–C bonds, which are crucial for the synthesis of various organic compounds . The compound’s increased stability allows it to be used in SM couplings as replacements for unstable boronic acids .
Pharmacokinetics
It’s known that the compound’s stability can be influenced by ph, with the rate of reaction considerably accelerated at physiological ph . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability could be significantly affected by the pH of the environment.
Result of Action
The primary result of the action of this compound is the formation of new C–C bonds through the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various chemical and pharmaceutical applications .
Action Environment
The action, efficacy, and stability of this compound are influenced by several environmental factors. As mentioned earlier, pH plays a significant role, with the rate of reaction considerably accelerated at physiological pH . Therefore, the compound’s action and stability need to be carefully considered when used for pharmacological purposes .
Zukünftige Richtungen
The future directions of research on 4-Butanoylphenylboronic acid, pinacol ester could involve further exploration of its synthesis, chemical reactions, and applications in organic synthesis. The development of more efficient and versatile synthesis methods, as well as the investigation of new reactions and applications, could be potential areas of future research .
Biochemische Analyse
Biochemical Properties
The 4-Butanoylphenylboronic acid, pinacol ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The boron moiety in the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and carbon-carbon bond formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For instance, in the Suzuki–Miyaura coupling reaction, the compound participates in transmetalation, a process where it is transferred from boron to palladium .
Eigenschaften
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-6-7-14(18)12-8-10-13(11-9-12)17-19-15(2,3)16(4,5)20-17/h8-11H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXACZLKHSCCLGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153472 | |
| Record name | 1-Butanone, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096332-77-1 | |
| Record name | 1-Butanone, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanone, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



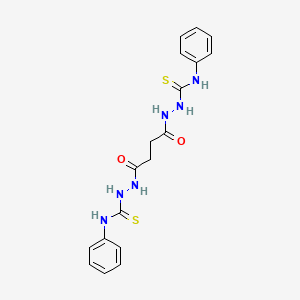
![Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B3060171.png)

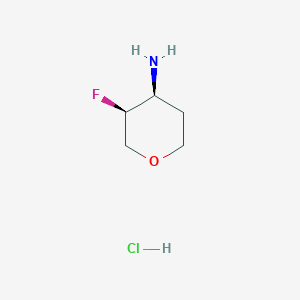


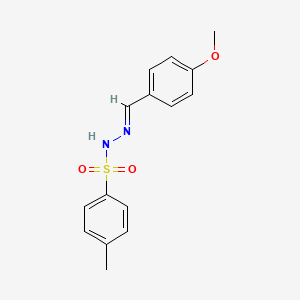

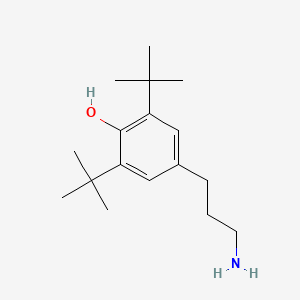
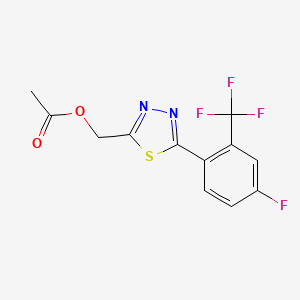

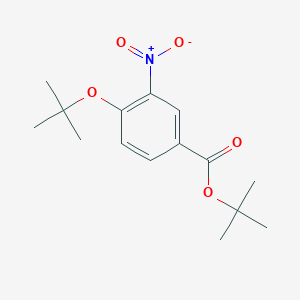
![Tert-butyl 4-(1,2-dihydro-6-methoxy-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate](/img/structure/B3060189.png)
